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Compound of Interest

6-Bromo-3-methyl-
[1,2,4]triazolo[4,3-a]pyridine

Cat. No. B024752

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The characterization of novel chemical entities is a cornerstone of drug discovery and
development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared
(IR) spectroscopy, and Mass Spectrometry (MS) are fundamental to confirming the structure
and purity of synthesized compounds. This technical guide focuses on the spectral data for
bromo-methyl-triazolo[4,3-a]pyridine derivatives.

Important Note: Extensive searches of publicly available scientific databases and literature
have revealed no experimental NMR, IR, or MS spectral data for the specific compound 6-
Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine.

As a practical alternative, this guide presents available spectral data for a closely related
iIsomer, 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine. This information is intended to serve
as a valuable illustrative example for researchers working with this class of compounds. The
methodologies for spectral data acquisition and the general workflow for analysis remain
consistent across such related structures.
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Spectral Data for 6-Bromo-2-methyl-[1][2]
[3]triazolo[1,5-a]pyridine

The following tables summarize the available quantitative spectral data for the isomeric
compound, 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine.

Table 1: *H NMR Spectral Data of 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine

. . Coupling
Chemical Shift Lo . )
Multiplicity Constant (J) Integration Assignment
(3) ppm
Hz

2.60 S - 3H -CHs
7.54 d 1.2 1H Ar-H
8.64 dd 1.1 1H Ar-H

Solvent: CDClIs, Spectrometer Frequency: 300 MHz

Table 2: Mass Spectrometry (LRMS) Data of 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine

m/z Relative Intensity (%) Assighment
211,213 96, 100 [M]+

170, 172 13,12 Fragment
156, 158 10, 7 Fragment
143, 145 10, 6 Fragment

64 58 Fragment

42 18 Fragment

The presence of isotopic peaks for bromine (7°Br and 81Br) is evident in the mass spectrum.

Experimental Protocols
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Detailed methodologies for the key experiments are provided below. These represent standard

procedures for the acquisition of spectral data for organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.6-0.7
mL of a deuterated solvent (e.g., CDCls, DMSO-ds) in a standard 5 mm NMR tube. The
solution should be clear and free of particulate matter.

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for *H and
13C nuclei. Standard acquisition parameters are set, including the number of scans,
relaxation delay, and pulse width.

Data Acquisition: The prepared sample is placed in the NMR probe. For tH NMR, typically 16
to 64 scans are acquired. For 13C NMR, a significantly larger number of scans (e.g., 1024 or
more) is often necessary due to the lower natural abundance of the 13C isotope.

Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier
transformation to obtain the frequency-domain spectrum. Phase and baseline corrections are
applied, and the chemical shifts are referenced to the residual solvent peak or an internal
standard (e.g., TMS).

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid
sample is placed directly on the ATR crystal. The anvil is lowered to ensure good contact
between the sample and the crystal.

Data Acquisition: The IR spectrum is recorded by passing a beam of infrared light through
the ATR crystal, which is in contact with the sample. The instrument measures the absorption
of infrared radiation at various wavenumbers.

Data Processing: A background spectrum (of the empty ATR crystal) is first recorded and
automatically subtracted from the sample spectrum to eliminate contributions from
atmospheric CO2 and Hz0.

Mass Spectrometry (MS)
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o Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent
(e.g., methanol, acetonitrile).

« lonization: The sample solution is introduced into the mass spectrometer. Depending on the
instrumentation, various ionization techniques can be used, such as Electron lonization (EI)
for low-resolution mass spectrometry (LRMS) or Electrospray lonization (ESI) for high-
resolution mass spectrometry (HRMS).

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: The separated ions are detected, and a mass spectrum is generated, which plots
the relative abundance of ions versus their m/z values.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the spectral analysis process.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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